1-(1-Ethynyl-cyclohexyl)-3-methylurea
Description
1-(1-Ethynyl-cyclohexyl)-3-methylurea is a substituted urea derivative characterized by a cyclohexyl group modified with an ethynyl substituent at the 1-position and a methyl group attached to the urea moiety.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(1-ethynylcyclohexyl)-3-methylurea |
InChI |
InChI=1S/C10H16N2O/c1-3-10(12-9(13)11-2)7-5-4-6-8-10/h1H,4-8H2,2H3,(H2,11,12,13) |
InChI Key |
CHNUBGLGCIZIEV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1(CCCCC1)C#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of urea derivatives, highlighting differences in substituents, applications, and physicochemical properties.
Key Findings from Comparisons :
Substituent Effects on Bioactivity: Nitrosoureas (e.g., 1,3-bis(2-chloroethyl)-1-nitrosourea) exhibit marked anticancer activity, particularly against intracerebral tumors, attributed to their lipophilicity and ability to cross the blood-brain barrier . The ethynyl-cyclohexyl group in the target compound may similarly enhance CNS penetration. Dichlorophenyl and isopropylphenyl analogs serve as analytical standards due to their stability and detectability in polar solvents , whereas aminoethyl derivatives are used in peptide synthesis .
Ionization: Unlike nitrosoureas, which are non-ionized and lipophilic, aminoethyl derivatives (e.g., 1-(2-aminoethyl)-3-methylurea dihydrochloride) are polar and water-soluble due to protonation .
Synthetic Challenges :
- Ureas with unsymmetrical substituents (e.g., 1-methylurea) often form regioisomers during synthesis, complicating purification . The ethynyl-cyclohexyl group may introduce similar challenges in regioselective synthesis.
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